molecular formula C10H11N B072809 1,2-Dimethylindolizine CAS No. 1125-77-5

1,2-Dimethylindolizine

Cat. No.: B072809
CAS No.: 1125-77-5
M. Wt: 145.2 g/mol
InChI Key: LXJSTVUBHWUAOY-UHFFFAOYSA-N
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Description

1,2-Dimethylindolizine (CAS: 1125-77-5) is a bicyclic heteroaromatic compound featuring a fused six- and five-membered ring system with methyl groups at positions 1 and 2. Its structure is characterized by a nitrogen atom in the five-membered ring (Figure 1). This compound is primarily utilized in industrial and scientific research applications due to its stability and synthetic versatility .

Properties

CAS No.

1125-77-5

Molecular Formula

C10H11N

Molecular Weight

145.2 g/mol

IUPAC Name

1,2-dimethylindolizine

InChI

InChI=1S/C10H11N/c1-8-7-11-6-4-3-5-10(11)9(8)2/h3-7H,1-2H3

InChI Key

LXJSTVUBHWUAOY-UHFFFAOYSA-N

SMILES

CC1=CN2C=CC=CC2=C1C

Canonical SMILES

CC1=CN2C=CC=CC2=C1C

Synonyms

1,2-Dimethylindolizine

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Indolizine derivatives vary significantly based on substituents, which influence electronic properties and reactivity. Key analogues include:

Compound Substituents Molecular Weight (g/mol) Key Structural Features Reference
1,2-Dimethylindolizine 1-CH3, 2-CH3 159.23 Methyl groups enhance lipophilicity
Diethyl 7-methoxy-3-(4-Cl-benzoyl)indolizine-1,2-dicarboxylate 1,2-COOEt, 3-benzoyl, 7-OCH3 384.38 Electron-withdrawing groups (ester, benzoyl)
Ethyl 3-(4-bromobenzoyl)-2-ethylindolizine-1-carboxylate 2-Et, 3-(4-Br-benzoyl) 408.25 Bromine increases steric bulk
Benzo[f]pyrido[1,2-a]indole-6,11-dione Fused naphthoquinone core 365.37 Extended π-conjugation system

Key Observations :

  • Methyl groups in this compound enhance solubility in non-polar solvents compared to polar ester derivatives .
  • Electron-withdrawing substituents (e.g., benzoyl, COOEt) in analogues reduce electron density on the indolizine core, altering reactivity toward electrophilic substitution .

Comparison :

  • Methyl-substituted derivatives like this compound require milder conditions compared to ester-functionalized analogues, which involve multi-step protocols .

Physicochemical Properties

Property This compound Diethyl 7-methoxy-3-benzoylindolizine Ethyl 3-(4-Br-benzoyl)indolizine
Solubility High in organic solvents Moderate in polar solvents (e.g., DMSO) Low due to bromine substituent
Thermal Stability Stable up to 250°C Decomposes above 200°C Stable up to 180°C
IR Peaks (cm<sup>-1</sup>) N/A 1708 (C=O), 1614 (C=C) 1682 (C=O), 1590 (C-Br)

Notes:

  • Bromine in ethyl 3-(4-bromobenzoyl) derivatives reduces solubility but enhances halogen bonding in crystal structures .
  • Ester groups in dicarboxylates increase polarity, making them suitable for chromatographic purification .


Comparison :

  • Methyl-substituted indolizines are less biologically active than derivatives with electron-withdrawing groups, which enhance target binding .

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